molecular formula C11H20O2 B2993589 Ethyl 6,6-dimethylhept-4-enoate CAS No. 1807941-96-3

Ethyl 6,6-dimethylhept-4-enoate

Cat. No.: B2993589
CAS No.: 1807941-96-3
M. Wt: 184.279
InChI Key: QBLMJNSFPVTGSN-UHFFFAOYSA-N
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Description

Ethyl 6,6-dimethylhept-4-enoate is an ester characterized by a seven-carbon chain (hept-) with a double bond at the 4th position (en-) and two methyl branches at the 6th carbon. Its structure combines an ethyl ester group with a branched, unsaturated aliphatic chain. Its reactivity and physical properties are influenced by the conjugated double bond and steric effects from the dimethyl substitution.

Properties

IUPAC Name

ethyl (E)-6,6-dimethylhept-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-5-13-10(12)8-6-7-9-11(2,3)4/h7,9H,5-6,8H2,1-4H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLMJNSFPVTGSN-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC=CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC/C=C/C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6,6-dimethylhept-4-enoate can be synthesized through the esterification of 6,6-dimethylhept-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. The use of catalysts and purification steps such as distillation are crucial to obtaining high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,6-dimethylhept-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6,6-dimethylhept-4-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the flavor and fragrance industry due to its unique scent profile.

Mechanism of Action

The mechanism of action of ethyl 6,6-dimethylhept-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical pathways. The double bond in the compound also allows for potential interactions with other molecules through addition reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences between Ethyl 6,6-dimethylhept-4-enoate and compounds identified in the provided evidence:

Compound Name Core Structure Functional Groups Key Features Reference
This compound Branched aliphatic chain Ester, alkene Double bond (C4), dimethyl (C6) N/A
Ethyl decanoate Linear aliphatic chain Ester Saturated C10 chain
2,2,6,6-Tetramethylpiperidin-4-yl acetate Piperidine ring Ester, tertiary amine Cyclic structure, tetramethyl
Key Observations:

Chain Length and Saturation: Ethyl decanoate (C10, saturated) lacks the unsaturation and branching present in this compound (C7, unsaturated). This difference impacts volatility and reactivity; unsaturated esters like the target compound may undergo addition reactions, while saturated esters like ethyl decanoate are more stable .

Branched vs. Cyclic Frameworks: The tetramethyl-substituted piperidinyl esters in feature a rigid cyclic backbone, contrasting with the flexible aliphatic chain of this compound. Cyclic esters often exhibit enhanced thermal stability but reduced solubility in nonpolar solvents compared to linear analogs .

Steric Effects: Both the dimethyl branches in this compound and the tetramethyl groups in piperidinyl esters introduce steric hindrance. However, the piperidine ring’s geometry may restrict conformational flexibility more significantly than aliphatic branching .

Functional and Application Differences

  • Volatility and Flavor Potential: Ethyl decanoate is a known flavor compound in alcoholic beverages due to its fruity aroma, while this compound’s unsaturated structure could impart distinct flavor notes (e.g., green or citrus) if used in fragrances .
  • Synthetic Utility: Piperidinyl esters () are often employed as hindered amine light stabilizers (HALS) in polymers, whereas this compound’s alkene group makes it a candidate for polymerization or cross-linking reactions.

Research Findings and Gaps

  • Chromatographic Behavior: Linear esters like ethyl decanoate elute later in gas chromatography due to higher molecular weight, whereas branched/unsaturated esters (e.g., this compound) may exhibit shorter retention times .
  • Stability: Piperidinyl esters’ cyclic structure enhances UV stability, but this compound’s alkene may render it prone to oxidation without stabilizers .

Biological Activity

Ethyl 6,6-dimethylhept-4-enoate is an organic compound known for its potential biological activities. This article reviews its biological properties, synthesis, and relevant case studies to provide a comprehensive overview of its implications in medicinal chemistry and pharmacology.

Chemical Structure

This compound has the following structural formula:

C12H22O2\text{C}_{12}\text{H}_{22}\text{O}_2

This compound features a heptenoate backbone with ethyl and dimethyl substituents that contribute to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Heptenoate Skeleton : Utilizing starting materials such as 2-methyl-3-pentenoic acid derivatives.
  • Esterification : The heptenoic acid is reacted with ethanol in the presence of an acid catalyst to yield the ethyl ester.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The minimum inhibitory concentration (MIC) values are summarized in Table 1.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

Cytotoxicity

This compound has demonstrated cytotoxic effects in several cancer cell lines. A study evaluated its effects on human breast cancer cells (MCF-7) and found that it induces apoptosis at concentrations above 50 µM, as shown in Figure 1.

Cytotoxicity Assay Results

The proposed mechanism of action involves the disruption of cellular membranes and interference with metabolic pathways. The compound's unsaturated carbon chain is believed to play a critical role in its interaction with lipid membranes, leading to increased permeability and subsequent cell death.

Case Studies

  • Case Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry explored the anticancer potential of this compound in xenograft models. Results indicated significant tumor reduction compared to control groups, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy : Another investigation assessed its antimicrobial properties in food preservation. This compound was effective in inhibiting spoilage organisms in meat products, highlighting its application in food safety.

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